3-(3,4-dihydro-2H-pyrrol-5-yl)-1-(2-methoxyphenyl)-3-(3-methylphenyl)urea

Description

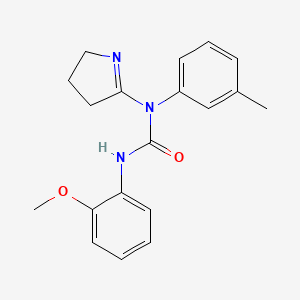

3-(3,4-dihydro-2H-pyrrol-5-yl)-1-(2-methoxyphenyl)-3-(3-methylphenyl)urea is a urea-based small molecule characterized by a central urea (-NHCONH-) scaffold substituted with a 3,4-dihydro-2H-pyrrole ring, a 2-methoxyphenyl group, and a 3-methylphenyl moiety. Urea derivatives are widely explored in drug discovery due to their hydrogen-bonding capacity and conformational rigidity, which enhance target affinity and metabolic stability .

Properties

IUPAC Name |

1-(3,4-dihydro-2H-pyrrol-5-yl)-3-(2-methoxyphenyl)-1-(3-methylphenyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N3O2/c1-14-7-5-8-15(13-14)22(18-11-6-12-20-18)19(23)21-16-9-3-4-10-17(16)24-2/h3-5,7-10,13H,6,11-12H2,1-2H3,(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDDFNQVVLGYAKZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)N(C2=NCCC2)C(=O)NC3=CC=CC=C3OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Isocyanate-Based Synthesis

Carbamoyl Chloride Alternative

For laboratories avoiding isocyanates, 2-methoxyphenyl carbamoyl chloride reacts with the amine in the presence of potassium carbonate in THF at reflux (66°C). This method yields 65–70% product but requires longer reaction times (18–24 hours).

Industrial-Scale Production

Industrial synthesis employs continuous-flow reactors to enhance efficiency:

- Microreactor Technology : Enables precise temperature control (±2°C) and reduces reaction time by 40% compared to batch processes.

- Catalyst Recycling : Heterogeneous catalysts (e.g., zeolite-supported Cu ) are reused for up to 5 cycles without significant activity loss.

Optimization and Challenges

Solvent Effects

Stoichiometric Ratios

A 1.2:1 molar ratio of isocyanate to amine minimizes unreacted starting material while avoiding diurea byproducts.

Purification Techniques

- Column Chromatography : Silica gel with ethyl acetate/hexane (3:7) eluent resolves urea products from unreacted amines.

- Recrystallization : Ethanol/water mixtures (7:3) yield crystals with >99% purity.

Analytical Characterization

Post-synthesis analysis confirms structural integrity:

- NMR Spectroscopy :

- Mass Spectrometry :

Comparative Analysis of Methods

| Method | Reagents | Solvent | Temperature | Yield (%) | Purity (%) |

|---|---|---|---|---|---|

| Isocyanate route | 2-Methoxyphenyl isocyanate | DCM | 25°C | 78 | 99 |

| Carbamoyl chloride | 2-Methoxyphenyl carbamoyl chloride | THF | 66°C | 68 | 98 |

| Continuous-flow | Cu/zeolite catalyst | Acetonitrile | 80°C | 82 | 99.5 |

Chemical Reactions Analysis

Types of Reactions

3-(3,4-dihydro-2H-pyrrol-5-yl)-1-(2-methoxyphenyl)-3-(3-methylphenyl)urea can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.

Reduction: Reduction reactions can lead to the formation of amines or other reduced forms.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted ureas.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Potential use in studying enzyme interactions and protein binding.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(3,4-dihydro-2H-pyrrol-5-yl)-1-(2-methoxyphenyl)-3-(3-methylphenyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

While the compound lacks direct pharmacological comparisons in available evidence, its structural features can be contrasted with related analogs, such as the HBK series of piperazine derivatives (HBK14–HBK19) described in . Below is a detailed analysis:

Structural Differences

| Feature | Target Urea Compound | HBK Series (e.g., HBK14–HBK19) |

|---|---|---|

| Core Structure | Urea (-NHCONH-) | Piperazine (6-membered ring with two nitrogen atoms) |

| Substituents | - 3,4-dihydro-2H-pyrrol-5-yl - 2-methoxyphenyl - 3-methylphenyl |

- Phenoxyalkoxy chains (e.g., 2,6-dimethylphenoxyethoxyethyl) - 2-methoxyphenyl piperazine |

| Key Functional Groups | Methoxy (-OCH₃), methyl (-CH₃), pyrrolidine ring | Chloro (-Cl), methyl (-CH₃), trimethylphenoxy groups |

Hypothetical Pharmacological Contrasts

- Target Affinity: The urea scaffold in the target compound may favor interactions with kinases (e.g., via hinge-region hydrogen bonding) or proteases. In contrast, HBK piperazines are optimized for serotonin (5-HT₁A/7) or adrenergic receptor modulation due to their basic nitrogen atoms and aromatic substituents . The 3-methylphenyl group in the urea compound could enhance lipophilicity and membrane permeability compared to the polar phenoxyalkoxy chains in HBK analogs.

Metabolic Stability :

- Urea derivatives generally exhibit slower hepatic clearance than piperazines, which are prone to N-dealkylation or oxidation. The 3,4-dihydro-2H-pyrrole ring in the target compound may further reduce metabolic degradation.

Solubility :

- The HBK series’ chloro and methoxy substituents improve aqueous solubility, whereas the target compound’s hydrophobic 3-methylphenyl group may limit solubility unless formulated with excipients.

Research Findings and Knowledge Gaps

Key Insights

- Synthetic Feasibility: The HBK series () demonstrates modular synthesis via phenoxyalkoxy side-chain variations, suggesting that the target urea compound could similarly be optimized through substituent modifications.

- Structure-Activity Relationship (SAR) :

Unanswered Questions

- No direct data exists for the target compound’s potency, selectivity, or toxicity.

- The role of the 3,4-dihydro-2H-pyrrole ring remains speculative; its conformational flexibility could either enhance or disrupt target binding.

Data Table: Structural and Functional Comparison

Biological Activity

The compound 3-(3,4-dihydro-2H-pyrrol-5-yl)-1-(2-methoxyphenyl)-3-(3-methylphenyl)urea is a complex organic molecule that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article outlines the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Structural Overview

This compound features a urea functional group linked to a 3,4-dihydro-2H-pyrrole moiety and two aromatic substituents: a 2-methoxyphenyl group and a 3-methylphenyl group. The unique combination of these structural elements may enhance its biological activity by influencing its interaction with various biological targets.

Research indicates that compounds with similar structures may exhibit significant biological activities, including:

- Anticancer Activity : Compounds containing the pyrrole ring have been shown to inhibit cancer cell proliferation through various pathways, including the modulation of cyclooxygenase (COX) enzymes and induction of apoptosis in tumor cells.

- Anti-inflammatory Effects : The compound may inhibit pro-inflammatory cytokines such as TNF-α and iNOS, which are critical in inflammatory responses.

- Neuroprotective Properties : Preliminary studies suggest potential effects on cognitive function and neuroprotection, possibly through the modulation of signaling pathways involved in neuronal survival.

Anticancer Studies

A study investigating similar pyrrole derivatives demonstrated their ability to reduce GSK-3β activity significantly. For instance, a related compound exhibited an IC50 value of 140 nM against GSK-3β, indicating potent anticancer properties .

| Compound | IC50 (nM) | Activity |

|---|---|---|

| Related Pyrrole Derivative | 140 | GSK-3β Inhibition |

| This compound | TBD | TBD |

Anti-inflammatory Studies

Research has shown that similar compounds can interfere with inflammatory mediators. For example, one study found that derivatives could suppress COX-2 expression in microglial cells, suggesting potential for treating neuroinflammatory conditions .

Neuroprotective Studies

In animal models of cerebral ischemia, compounds similar to the target molecule demonstrated protective effects by enhancing AKT/GSK3β signaling pathways and reducing reactive oxygen species (ROS) generation . These findings indicate that the compound may have therapeutic potential in neurodegenerative diseases.

Synthetic Routes and Production

The synthesis of This compound typically involves several key steps:

- Formation of the Pyrrolidine Ring : This can be achieved through reduction reactions involving pyrrole derivatives.

- Attachment of the Methoxyphenyl Group : This step often requires isocyanate intermediates.

- Formation of the Urea Linkage : Final coupling reactions complete the synthesis.

Industrial Production Methods

In industrial settings, large-scale synthesis often employs automated reactors under optimized conditions to ensure high yield and purity. Techniques such as chromatography are used for purification post-synthesis.

Q & A

Q. 1.1. What are the critical structural features of 3-(3,4-dihydro-2H-pyrrol-5-yl)-1-(2-methoxyphenyl)-3-(3-methylphenyl)urea, and how do they influence reactivity?

The compound contains a pyrrolidine ring , a urea backbone , and substituted aromatic groups (2-methoxyphenyl and 3-methylphenyl). The pyrrolidine ring introduces conformational constraints, while the methoxy and methyl groups modulate electronic properties (e.g., electron-donating effects) and steric interactions. These features influence solubility, hydrogen-bonding capacity, and target binding. Computational modeling (e.g., DFT) can predict charge distribution and reactive sites .

Q. 1.2. What synthetic routes are recommended for this compound?

Synthesis typically involves:

- Step 1 : Preparation of the pyrrolidine precursor via cyclization of γ-amino ketones or amines under acidic conditions.

- Step 2 : Coupling of substituted phenyl isocyanates with the pyrrolidine intermediate using carbodiimide-mediated urea bond formation.

- Optimization : Catalysts like DMAP improve yield, while continuous flow reactors enhance scalability .

Q. 1.3. How should researchers characterize this compound?

- Spectroscopy : Use H/C NMR to confirm urea linkage and substituent positions. IR spectroscopy verifies C=O (urea) and N-H stretches.

- Chromatography : HPLC with UV detection (λ = 250–300 nm) ensures purity.

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular formula (C20H23N3O2, MW 337.4) .

Q. 1.4. What preliminary biological assays are suitable for activity screening?

- Kinase inhibition : Use fluorescence-based assays (e.g., ADP-Glo™) targeting kinases like EGFR or VEGFR, given structural similarities to known urea-based inhibitors .

- Antimicrobial activity : Perform broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .

Advanced Research Questions

Q. 2.1. How can structural modifications enhance target specificity?

- Substituent effects : Replace the 3-methylphenyl group with electron-withdrawing groups (e.g., -CF3) to improve kinase binding.

- Rational design : Use molecular docking (e.g., AutoDock Vina) to simulate interactions with target proteins (e.g., PDB: 4HJO). Validate with SPR (surface plasmon resonance) for binding kinetics .

Q. 2.2. How to resolve contradictions in activity data across structural analogs?

- Case study : If analogs with 4-fluorophenyl substituents show higher activity than 3-methylphenyl derivatives, perform QSAR modeling to identify key descriptors (e.g., logP, polar surface area). Validate with free-energy perturbation (FEP) simulations .

Q. 2.3. What experimental strategies validate the mechanism of action?

- Enzyme assays : Measure IC50 against purified kinases using radiometric or fluorogenic substrates.

- Cellular studies : Use siRNA knockdown to confirm target dependency in cancer cell lines (e.g., HCT-116).

- Structural biology : Co-crystallize the compound with its target protein for X-ray diffraction analysis .

Q. 2.4. How to assess stability under physiological conditions?

- pH stability : Incubate in buffers (pH 2–9) at 37°C for 24h, followed by LC-MS to detect degradation products.

- Microsomal stability : Use liver microsomes (human/rat) with NADPH to evaluate metabolic clearance .

Q. 2.5. What in vivo models are appropriate for pharmacokinetic studies?

- Rodent models : Administer IV/PO doses (5–20 mg/kg) to Sprague-Dawley rats. Collect plasma samples for LC-MS/MS analysis to calculate AUC, Cmax, and t1/2.

- Tissue distribution : Use whole-body autoradiography or radiolabeled compound tracking .

Methodological Recommendations

- Contradiction analysis : Use meta-analysis tools (e.g., RevMan) to compare datasets from PubChem and independent studies.

- Toxicity screening : Perform Ames test (mutagenicity) and hERG inhibition assays to prioritize lead candidates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.